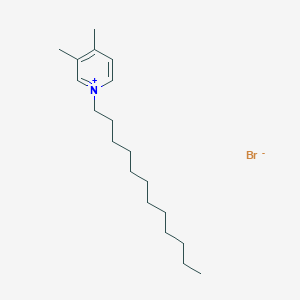
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C19H34BrN. It is known for its surfactant properties and is commonly used in various industrial and research applications. This compound is characterized by its long hydrophobic dodecyl chain and a pyridinium head group, which makes it effective in reducing surface tension and forming micelles in aqueous solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecyl-3,4-dimethylpyridin-1-ium bromide typically involves the quaternization of 3,4-dimethylpyridine with 1-bromododecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether. The crude product is purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion. The product is isolated by filtration and dried under reduced pressure to obtain the final compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Substitution: The bromide ion can be substituted with other anions such as chloride or sulfate.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield pyridine derivatives and dodecanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Silver salts like silver nitrate are used to facilitate the exchange of bromide with other anions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Oxidation: N-oxides of 1-Dodecyl-3,4-dimethylpyridin-1-ium.
Substitution: 1-Dodecyl-3,4-dimethylpyridin-1-ium chloride or sulfate.
Hydrolysis: Pyridine derivatives and dodecanol.
Applications De Recherche Scientifique
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and as a detergent in cell lysis buffers.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants
Mécanisme D'action
The mechanism of action of 1-Dodecyl-3,4-dimethylpyridin-1-ium bromide is primarily based on its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is exploited in various applications, such as solubilizing membrane proteins and enhancing the permeability of cell membranes. The pyridinium head group interacts with negatively charged surfaces, while the hydrophobic tail inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Dodecylpyridinium bromide
- 1-Dodecyl-4-(dimethylamino)pyridin-1-ium bromide
- 1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide
Uniqueness
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide is unique due to the presence of two methyl groups on the pyridine ring, which enhances its hydrophobicity and surfactant properties compared to other similar compounds. This structural feature makes it more effective in applications requiring strong surfactant activity and micelle formation .
Propriétés
Numéro CAS |
61237-17-0 |
|---|---|
Formule moléculaire |
C19H34BrN |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
1-dodecyl-3,4-dimethylpyridin-1-ium;bromide |
InChI |
InChI=1S/C19H34N.BrH/c1-4-5-6-7-8-9-10-11-12-13-15-20-16-14-18(2)19(3)17-20;/h14,16-17H,4-13,15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
QCKYEHITUOUZOW-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+]1=CC(=C(C=C1)C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14586972.png)
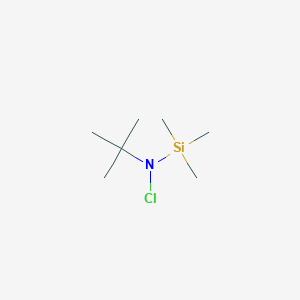

![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
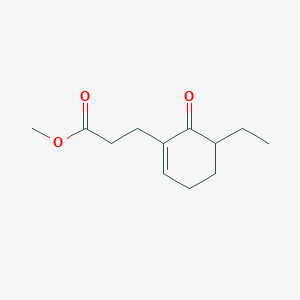
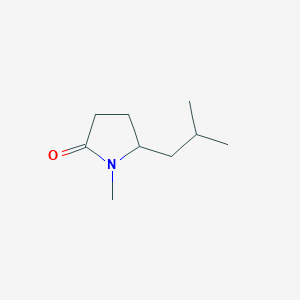
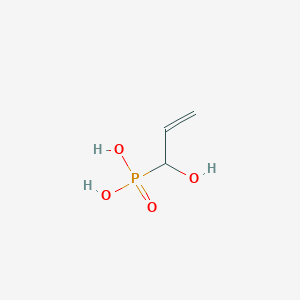

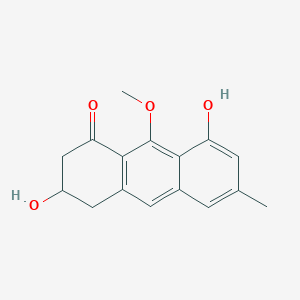
![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
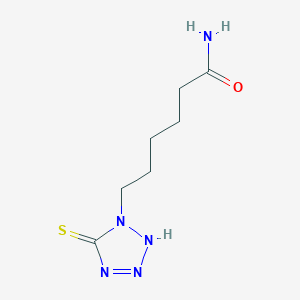

![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)
